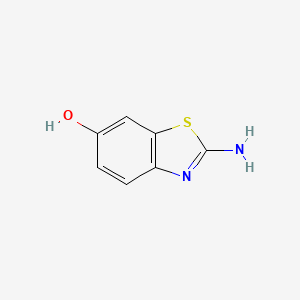

![molecular formula C18H11B B1265999 4-溴苯并[a]蒽 CAS No. 61921-39-9](/img/structure/B1265999.png)

4-溴苯并[a]蒽

描述

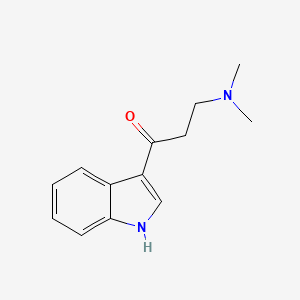

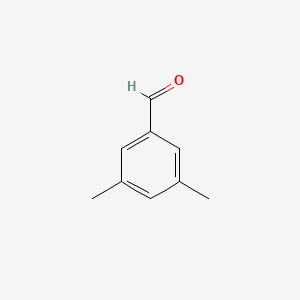

4-Bromobenzo[a]anthracene is a useful research compound. Its molecular formula is C18H11Br and its molecular weight is 307.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromobenzo[a]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzo[a]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

染料合成

4-溴苯并[a]蒽是合成染料的重要前体 . 苯并稠合 1,2,5-噻二唑的溴衍生物,如 4-溴苯并[a]蒽,被广泛用于设计有效的太阳能电池材料 .

光伏材料

该化合物在光伏材料的开发中起着重要作用 . 苯并[a]蒽的溴化反应生成 4-溴苯并[a]蒽,该化合物被选择性地获得并用于光伏材料的设计 .

光电子学

苯并稠合 1,2,5-噻二唑,如 4-溴苯并[a]蒽,作为合成有机染料的吸电子构建块至关重要。 这些染料在光电子学中具有各种应用 .

分子轨道计算

4-溴苯并[a]蒽用于基于密度泛函理论 (DFT) 的分子轨道计算 . 这些计算有助于研究发色团自由基连接的 π-共轭自旋体系的多自旋激发态 .

自旋交换耦合

该化合物用于研究自旋交换耦合 . 它们激发态的分子内交换耦合、g 值和精细结构相互作用取决于 π-共轭网络(π-拓扑结构)、自由基类型和 π-连接体的分子结构 .

光激发发色团-自由基连接体系

作用机制

Target of Action

4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various cellular responses.

Mode of Action

The compound interacts with its targets through a process known as intercalation . This involves the insertion of the planar aromatic structure of 4-Bromobenzo[a]anthracene between the base pairs of DNA, causing distortions in the DNA helix that can interfere with replication and transcription processes . It also binds to proteins, altering their structure and function .

Biochemical Pathways

The biodegradation of 4-Bromobenzo[a]anthracene involves several biochemical pathways. Bacterial species such as Bacillus amyloliquefaciens have shown efficiency in biodegrading this compound to non-genotoxic metabolites . The process involves the action of various enzymes, leading to the formation of less toxic metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromobenzo[a]anthracene are influenced by its chemical structure. It has very low solubility in water, which affects its absorption and distribution in the body . Its metabolism involves transformation into various metabolites, some of which may be more toxic than the parent compound .

Result of Action

The interaction of 4-Bromobenzo[a]anthracene with DNA and proteins can lead to various cellular effects. It can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis . It can also induce oxidative stress, leading to cellular damage .

Action Environment

The action of 4-Bromobenzo[a]anthracene is influenced by various environmental factors. Its low water solubility and strong adsorption to organic matter affect its distribution in the environment . Furthermore, its stability and persistence in the environment mean that it can remain bioactive for extended periods .

生化分析

Biochemical Properties

4-Bromobenzo[a]anthracene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of 4-Bromobenzo[a]anthracene. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. Additionally, 4-Bromobenzo[a]anthracene can interact with glutathione S-transferase, which helps in detoxifying the reactive intermediates formed during its metabolism .

Cellular Effects

4-Bromobenzo[a]anthracene has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 4-Bromobenzo[a]anthracene can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, leading to the activation of stress response pathways and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Bromobenzo[a]anthracene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, 4-Bromobenzo[a]anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potential carcinogenesis. Additionally, 4-Bromobenzo[a]anthracene can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromobenzo[a]anthracene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromobenzo[a]anthracene can degrade into less toxic metabolites over time, reducing its genotoxic potential. Prolonged exposure to 4-Bromobenzo[a]anthracene can lead to chronic cellular damage and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromobenzo[a]anthracene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor alterations in gene expression. At high doses, 4-Bromobenzo[a]anthracene can cause significant toxic effects, including DNA damage, mutations, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .

Metabolic Pathways

4-Bromobenzo[a]anthracene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert 4-Bromobenzo[a]anthracene into reactive intermediates, which can then be detoxified by glutathione S-transferase. The metabolic flux and levels of metabolites can be significantly affected by the presence of 4-Bromobenzo[a]anthracene, leading to alterations in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 4-Bromobenzo[a]anthracene is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and toxicity. For instance, 4-Bromobenzo[a]anthracene can bind to serum albumin, facilitating its transport through the bloodstream and distribution to different tissues .

Subcellular Localization

The subcellular localization of 4-Bromobenzo[a]anthracene plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromobenzo[a]anthracene can localize to the nucleus, where it interacts with DNA and induces genotoxic effects. Additionally, it can accumulate in the endoplasmic reticulum, affecting protein synthesis and folding .

属性

IUPAC Name |

4-bromobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKEMDEUCXCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210953 | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61921-39-9 | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

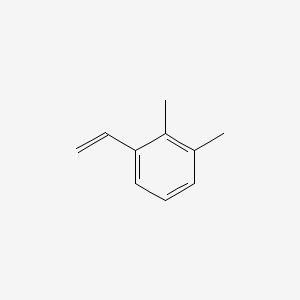

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)